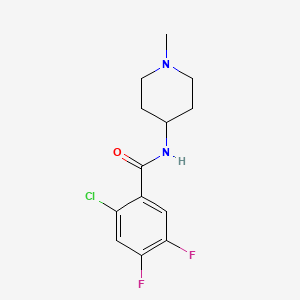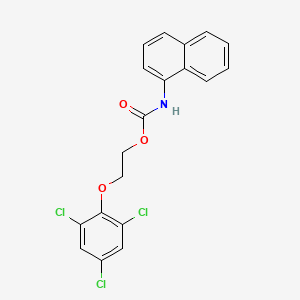
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips. Fenoxycarb is also used in veterinary medicine to control fleas and ticks in pets.
Mecanismo De Acción
Fenoxycarb works by inhibiting the activity of acetylcholinesterase, which is essential for nerve impulse transmission in insects. This leads to paralysis and death of the insect. Fenoxycarb is considered to be a selective insecticide, as it has minimal impact on non-target organisms.
Biochemical and physiological effects:
Fenoxycarb has been found to have minimal impact on non-target organisms, including mammals and birds. It has a low toxicity to humans and is considered to be safe when used according to label instructions. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has been found to be toxic to aquatic organisms, including fish and crustaceans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxycarb is a widely used insecticide and has been extensively studied for its insecticidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has limitations in terms of its selectivity and toxicity to non-target organisms. It is important to use 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate with caution and follow label instructions carefully.
Direcciones Futuras
1. Development of new formulations of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate that are more effective against resistant pests.
2. Investigation of the impact of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate on non-target organisms, including soil microorganisms and beneficial insects.
3. Development of alternative insecticides that are less toxic to the environment.
4. Investigation of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a tool for integrated pest management in agriculture.
5. Study of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a treatment for parasitic diseases in humans and animals.
Métodos De Síntesis
Fenoxycarb can be synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. The ethanol is then reacted with 1-naphthyl isocyanate to form 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate.
Aplicaciones Científicas De Investigación
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including those that have developed resistance to other insecticides. Fenoxycarb works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for nerve impulse transmission in insects.
Propiedades
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO3/c20-13-10-15(21)18(16(22)11-13)25-8-9-26-19(24)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-7,10-11H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPRQBTTPHDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
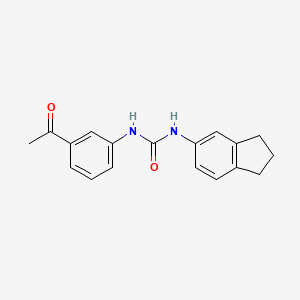
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
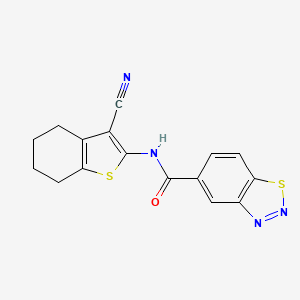
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
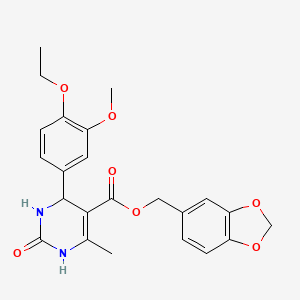
![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)

